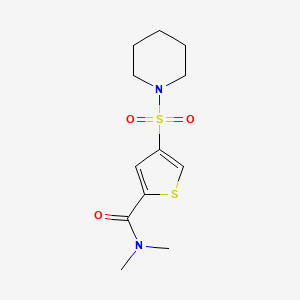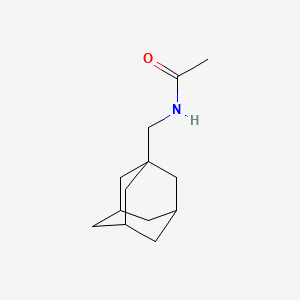
N,N-dimethyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of piperidine with dimethylamine and a sulfonyl chloride derivative under controlled conditions to form the sulfonyl piperidine intermediate. This intermediate is then reacted with a thiophene-2-carboxylic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and the use of high-purity reagents and solvents is essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N,N-dimethyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-piperidin-1-ylsulfonylbenzamide
- N,N-dimethyl-4-piperidin-1-ylsulfonylfuran-2-carboxamide
- N,N-dimethyl-4-piperidin-1-ylsulfonylpyridine-2-carboxamide
Uniqueness
N,N-dimethyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N,N-dimethyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c1-13(2)12(15)11-8-10(9-18-11)19(16,17)14-6-4-3-5-7-14/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABFJCCTQGACQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CS1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4986093.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B4986099.png)
![N~1~,N~1~-diethyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4986103.png)
![5-(azepan-1-yl)-N-(2-methylsulfanylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B4986110.png)
![3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B4986116.png)
![ethyl 4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4986126.png)
![1-[(3-Fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B4986128.png)

![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B4986139.png)

![Propyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4986143.png)
![N,N'-bis(2-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}ethyl)ethanediamide](/img/structure/B4986167.png)
![1-(8-methoxy-2H-chromen-3-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B4986178.png)
![(3aS*,5S*,9aS*)-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4986192.png)
